molecular formula C20H24ClN3O3S B3002671 3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide CAS No. 2034408-23-4

3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide

Cat. No. B3002671
CAS RN: 2034408-23-4
M. Wt: 421.94
InChI Key: RTEMTKILCRAFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide" is a synthetic molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of a chlorophenyl group, a pyridinylsulfonyl moiety, and a piperidinylmethyl group attached to a propanamide backbone. This type of compound could potentially exhibit biological activities, such as anti-inflammatory or antifungal effects, as indicated by the related structures and activities found in the provided papers.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the metabolic formation and synthesis of a hypocholesteremic agent with a chlorophenyl group was achieved through intraperitoneal administration in rats, leading to a major urinary metabolite with similar effects to the parent drug . Another study describes the synthesis of a novel quinolinone derivative through Michael addition, which involves the reaction of a secondary amine with an α, β-unsaturated carbonyl compound . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a crystal . Density functional theory (DFT) calculations, including geometry optimization, vibrational analysis, and conformational analysis, are also employed to predict and confirm molecular properties . These approaches could be applied to determine the molecular structure of "3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through natural bond orbital analysis and the calculation of local reactivity descriptors, which help identify chemically reactive sites within a molecule . These studies are crucial for understanding how the compound might interact with biological targets or undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been investigated using theoretical calculations to predict thermodynamic properties, such as stability and reactivity . Experimental techniques like NMR and vibrational spectroscopy provide empirical data to support these predictions . The antifungal activity of a related compound was assessed through bioassays, indicating potential biological applications . Similarly, the anti-inflammatory properties of another compound were evaluated in a mouse ear swelling assay . These methods could be used to assess the physical, chemical, and biological properties of the compound .

properties

IUPAC Name

3-(3-chlorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c21-18-4-1-3-16(13-18)6-7-20(25)23-14-17-8-11-24(12-9-17)28(26,27)19-5-2-10-22-15-19/h1-5,10,13,15,17H,6-9,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEMTKILCRAFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.